molecular formula C13H14FN3S B6450850 3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 2549003-64-5

3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B6450850
CAS RN: 2549003-64-5
M. Wt: 263.34 g/mol
InChI Key: FPCZOGXFEQCVHN-UHFFFAOYSA-N
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Description

“3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” is a chemical compound with the molecular formula C14H15FN2S . It is a derivative of spiro-tetronic acid .


Synthesis Analysis

The synthesis of similar spirocyclic compounds involves a series of steps including esterification, one-pot heterocyclization, and etherification reactions . The specific synthesis process for “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” might be similar but has not been explicitly detailed in the available literature.


Molecular Structure Analysis

The molecular structure of “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” is characterized by a spirocyclic core, which is a common feature in many natural and synthetic compounds .


Chemical Reactions Analysis

While specific chemical reactions involving “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” are not detailed in the available literature, similar compounds have been involved in [3 + 2]-cycloaddition reactions .

Future Directions

The future directions for research on “3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione” could involve further exploration of its synthesis, chemical reactions, and potential biological activities .

properties

IUPAC Name

3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3S/c14-10-3-1-2-9(8-10)11-12(18)17-13(16-11)4-6-15-7-5-13/h1-3,8,15H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCZOGXFEQCVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC(=S)C(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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